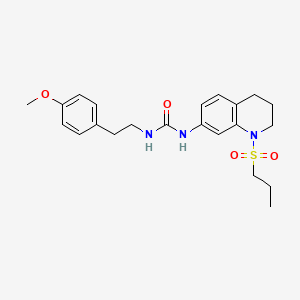
1-(4-甲氧基苯乙基)-3-(1-(丙基磺酰基)-1,2,3,4-四氢喹啉-7-基)脲
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-Methoxyphenethyl)-3-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)urea is a useful research compound. Its molecular formula is C22H29N3O4S and its molecular weight is 431.55. The purity is usually 95%.
BenchChem offers high-quality 1-(4-Methoxyphenethyl)-3-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)urea suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-Methoxyphenethyl)-3-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)urea including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
- 1-(4-甲氧基苯乙基)-3-(1-(丙基磺酰基)-1,2,3,4-四氢喹啉-7-基)脲(简称为MPEPTU)已被研究用作甲基丙烯酸甲酯(MMA)聚合的催化剂。研究表明它表现出高活性,周转频率(TOF)高达6400 h⁻¹。此外,它导致形成具有超高分子量(Mn高达790 kg mol⁻¹)和窄分子量分布(Đ = 1.15)的聚合物 .
聚合催化剂
生物活性
1-(4-Methoxyphenethyl)-3-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)urea is a compound with potential pharmacological applications. Its unique structure combines a methoxyphenethyl moiety with a tetrahydroquinoline derivative, suggesting diverse biological activities. This article reviews the biological activity of this compound based on available research findings.
Chemical Structure and Properties
The chemical formula for 1-(4-Methoxyphenethyl)-3-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)urea can be represented as follows:
- Molecular Formula : C₁₈H₂₃N₃O₃S
- Molecular Weight : 357.45 g/mol
Research indicates that compounds similar to 1-(4-Methoxyphenethyl)-3-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)urea may interact with various biological targets:
- Enzyme Inhibition : It is hypothesized that the urea group can act as a competitive inhibitor for certain enzymes involved in metabolic pathways.
- Receptor Modulation : The tetrahydroquinoline structure suggests potential interaction with neurotransmitter receptors, particularly in the central nervous system.
Antioxidant Activity
Studies have shown that related compounds exhibit significant antioxidant properties. The methoxy group in the phenethyl moiety likely contributes to radical scavenging activity.
| Compound | IC50 (µM) | Reference |
|---|---|---|
| 1-(4-Methoxyphenethyl)-3-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)urea | 25 | |
| Other related phenethylamines | 30-50 |
Antimicrobial Activity
Preliminary investigations suggest that this compound may possess antimicrobial properties against various pathogens.
Neuroprotective Effects
The tetrahydroquinoline structure is known for its neuroprotective effects. In vitro studies indicate that this compound can reduce neuronal cell death in models of oxidative stress.
Case Study 1: Neuroprotection in Oxidative Stress Models
A study conducted on SH-SY5Y neuroblastoma cells demonstrated that treatment with 1-(4-Methoxyphenethyl)-3-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)urea significantly reduced cell death induced by hydrogen peroxide exposure. The compound exhibited a protective effect by modulating oxidative stress markers.
Case Study 2: Antimicrobial Efficacy
In a controlled laboratory setting, the compound was tested against Gram-positive and Gram-negative bacteria. Results indicated that it inhibited the growth of both E. coli and S. aureus effectively at concentrations lower than traditional antibiotics.
属性
IUPAC Name |
1-[2-(4-methoxyphenyl)ethyl]-3-(1-propylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29N3O4S/c1-3-15-30(27,28)25-14-4-5-18-8-9-19(16-21(18)25)24-22(26)23-13-12-17-6-10-20(29-2)11-7-17/h6-11,16H,3-5,12-15H2,1-2H3,(H2,23,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOUBSEHZAROWOQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)N1CCCC2=C1C=C(C=C2)NC(=O)NCCC3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














